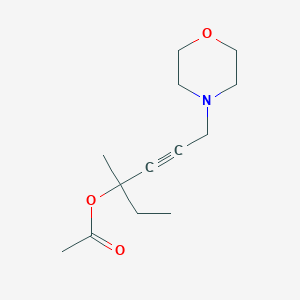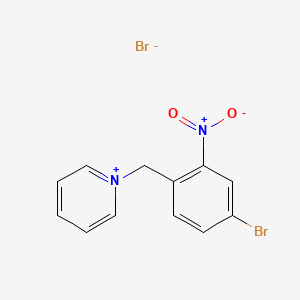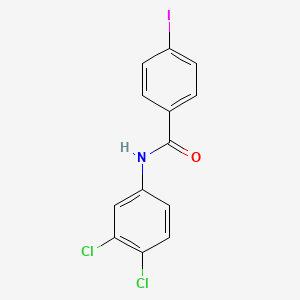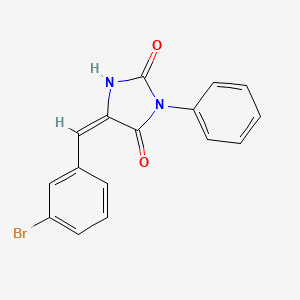
1-ethyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate, also known as EMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EMB belongs to the class of compounds known as alkynyl aryl ethers, which have been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 1-ethyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate is not fully understood, but studies have suggested that it may act through various pathways. 1-ethyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. 1-ethyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has also been shown to activate the p38 MAPK pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis. Furthermore, 1-ethyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-ethyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been found to have various biochemical and physiological effects. Studies have shown that 1-ethyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate can reduce the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo. 1-ethyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has also been found to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells. In addition, 1-ethyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been shown to inhibit the replication of several viruses, including influenza virus and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-ethyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 1-ethyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has also been found to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells, making it a potential therapeutic agent for cancer treatment. However, one of the limitations of using 1-ethyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 1-ethyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate. One direction is to explore the potential of 1-ethyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the mechanism of action of 1-ethyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate in more detail, which may provide insights into its potential therapeutic applications. Furthermore, the development of more efficient synthesis methods for 1-ethyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate may enhance its potential for therapeutic use.
Méthodes De Synthèse
The synthesis of 1-ethyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate involves the reaction of 1-ethyl-1-methyl-4-propargyloxybenzene with morpholine in the presence of acetic acid. This reaction yields 1-ethyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate as a white solid with a melting point of 72-73°C. The purity of 1-ethyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate can be confirmed using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
1-ethyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Studies have shown that 1-ethyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 1-ethyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has also been found to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells. In addition, 1-ethyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been shown to have anti-viral activity against several viruses, including influenza virus and herpes simplex virus.
Propriétés
IUPAC Name |
(3-methyl-6-morpholin-4-ylhex-4-yn-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-4-13(3,17-12(2)15)6-5-7-14-8-10-16-11-9-14/h4,7-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECHVTLCUNZBBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#CCN1CCOCC1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-{2-hydroxy-3-[(3,3,5-trimethylcyclohexyl)oxy]propyl}-1-piperazinyl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4933425.png)
![N,N-dimethyl-4-[5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]aniline](/img/structure/B4933426.png)
![N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4933429.png)
![4-[6-(2-bromophenoxy)hexyl]morpholine](/img/structure/B4933432.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4933454.png)
![N-(3-chlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4933467.png)
![(3R*,4R*)-1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4933482.png)
![4-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-chlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4933485.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(3-phenylpropyl)propanamide](/img/structure/B4933489.png)


![N-{3-[3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B4933507.png)